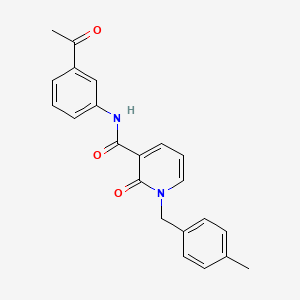

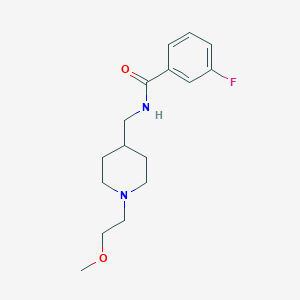

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a chemical entity that appears to be related to various thiophene carboxamide derivatives, which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds have shown a range of activities, including antioxidant, antitumor, and antianaphylactic properties . These activities suggest that the compound of interest may also possess similar biological properties, which could be of significance in pharmaceutical research.

Synthesis Analysis

The synthesis of related thiophene carboxamide derivatives typically involves the condensation of appropriate precursors, such as amines, carboxylic acids, and isocyanates. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . This method could potentially be adapted for the synthesis of this compound by selecting suitable starting materials and optimizing reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives has been characterized using various analytical techniques such as FT-IR, 1H-NMR, and HR-MS. Single crystal X-ray diffraction has been employed to determine the crystal structure of a related compound, revealing it crystallizes in the monoclinic system . Molecular orbitals have also been calculated to gain insight into the electronic structure of these compounds. Such analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Thiophene carboxamide derivatives can participate in various chemical reactions, forming complexes with metal ions like Co(II), Ni(II), and Cu(II) . These complexes have been synthesized and characterized, indicating that the parent ligands have the ability to coordinate with metals, which could modify their biological activity. The reactivity of these compounds towards different reagents and conditions can lead to a wide array of derivatives with diverse biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. For example, the presence of glycosyl groups has been shown to affect the transport of these compounds across cell membranes, with per-O-acetylated analogues being more effective inhibitors due to better membrane permeability . The conformational preferences of these molecules, such as the s-cis and s-trans isomers, have been explored using DFT and MP2 calculations, revealing the stability of different conformers . These properties are essential for the design of compounds with desired solubility, stability, and bioavailability.

Aplicaciones Científicas De Investigación

Synthetic Utility in Heterocyclic Synthesis

The utility of thieno[2,3-b]pyridine-2-carboxylate in constructing various heterocyclic systems demonstrates the significance of similar structures in synthetic chemistry. These systems include thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, highlighting the compound's role in diversifying heterocyclic scaffolds. Secondary amines such as morpholine are smoothly integrated, underscoring the adaptability of these frameworks in synthesizing novel compounds with potential pharmacological applications (Madkour et al., 2010).

Antimicrobial Potential

A series of compounds synthesized and tested for their antibacterial and antifungal activities demonstrate the antimicrobial potential of structures similar to N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide. These studies reveal the significance of such compounds in developing new antimicrobial agents (Desai et al., 2011).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. This highlights the potential of this compound related structures in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Research on morpholine and piperazine-based carboxamide derivatives, including compounds with similar structural features to this compound, shows these molecules' effectiveness in inhibiting corrosion of mild steel in acidic media. This suggests their potential application in materials science and engineering to protect industrial infrastructure (Nnaji et al., 2017).

Propiedades

IUPAC Name |

N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S2/c20-14(19-5-7-22-8-6-19)10-24-13-4-3-12(17-18-13)16-15(21)11-2-1-9-23-11/h1-4,9H,5-8,10H2,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQKZTADZFFQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2545463.png)

![2-(ethylthio)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545464.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)

![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)

![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)

![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)

![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)

![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)

![7-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2545482.png)